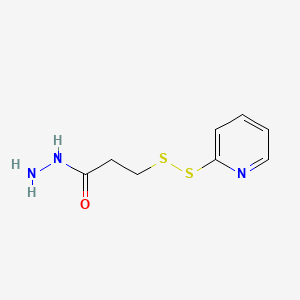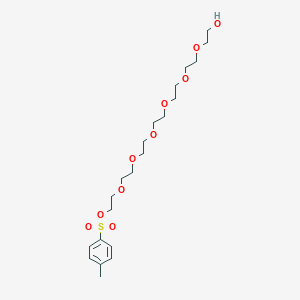
Tos-PEG7-OH
Descripción general
Descripción
Tos-PEG7-OH is a PEG-based PROTAC linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of this compound is 20-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12,15,18-hexaoxaicosan-1-ol .Chemical Reactions Analysis
This compound is a PEG linker containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Aplicaciones Científicas De Investigación
Enlazador PROTAC
Tos-PEG7-OH es un enlazador PROTAC basado en polietilenglicol (PEG) . Los PROTAC, o quimeras de direccionamiento de proteólisis, son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación. El enlazador basado en PEG en this compound permite la conexión del ligando para la ligasa E3 y el ligando para la proteína diana .
Degradación de proteínas
La aplicación principal de this compound es en el campo de la degradación de proteínas dirigida . Mediante el uso de this compound para construir PROTAC, los investigadores pueden degradar selectivamente las proteínas diana dentro de la célula. Esto tiene implicaciones significativas para el tratamiento de enfermedades donde la degradación de una proteína específica sería beneficiosa .
Descubrimiento de fármacos
This compound juega un papel crucial en el descubrimiento de fármacos . La capacidad de degradar proteínas diana proporciona un nuevo mecanismo de acción para posibles fármacos. Esto amplía el rango de dianas farmacológicas y abre nuevas posibilidades para la intervención terapéutica .
Investigación del cáncer
En la investigación del cáncer, this compound se puede utilizar para crear PROTAC que se dirigen a proteínas involucradas en la progresión del cáncer . Al degradar estas proteínas, puede ser posible inhibir el crecimiento y la proliferación del cáncer .
Enfermedades neurodegenerativas
This compound también puede tener aplicaciones en el estudio de enfermedades neurodegenerativas . Las proteínas que se agregan y forman placas, como las que se observan en la enfermedad de Alzheimer, podrían potencialmente ser objeto de degradación .
Enfermedades infecciosas
En el campo de las enfermedades infecciosas, this compound podría usarse para degradar proteínas que los virus o bacterias requieren para la replicación . Esto podría proporcionar un método novedoso para combatir las enfermedades infecciosas .
Mecanismo De Acción
Target of Action
Tos-PEG7-OH is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thus playing a critical role in maintaining cellular homeostasis .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific target proteins involved.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tos-PEG7-OH plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction allows the ubiquitin-proteasome system within cells to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily through its role in the formation of PROTACs . By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . It enables the formation of a ternary complex with an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be dependent on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
As a component of PROTACs, it may interact with enzymes involved in protein ubiquitination and degradation .
Transport and Distribution
As a component of PROTACs, its distribution would likely be influenced by the cellular localization of the E3 ubiquitin ligase and target protein .
Subcellular Localization
As a component of PROTACs, its localization would likely be influenced by the subcellular localizations of the E3 ubiquitin ligase and target protein .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O10S/c1-20-2-4-21(5-3-20)32(23,24)31-19-18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-22/h2-5,22H,6-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGOVMSKPDWRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)
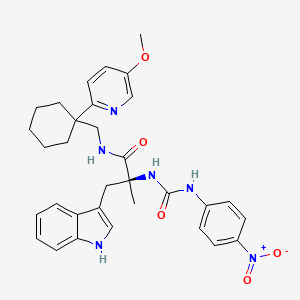

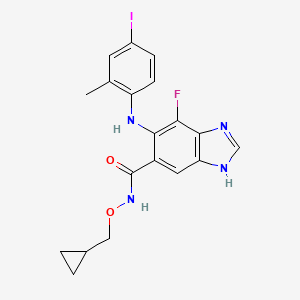
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)
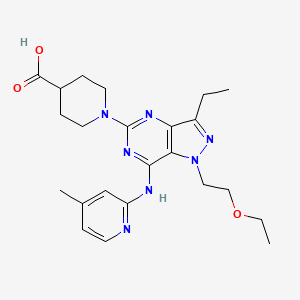

![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
